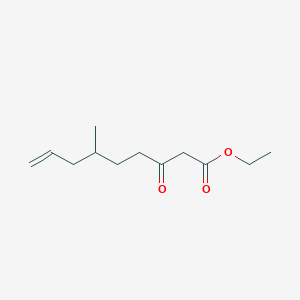![molecular formula C23H28N2OSi B12605214 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine CAS No. 917486-80-7](/img/structure/B12605214.png)
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine is a chemical compound that features a benzene ring substituted with a tert-butyl(diphenyl)silyl group and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is catalyzed by agents like DMAP or imidazole . The protected intermediate is then subjected to further reactions to introduce the amine groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar protection and substitution reactions on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The silyl group can be substituted under specific conditions, often involving fluoride sources like TBAF or TAS-F.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Fluoride sources like TBAF or TAS-F are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield various amine derivatives.
Scientific Research Applications
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: Could be used in the development of pharmaceuticals, particularly those requiring specific protection and deprotection strategies.
Industry: Utilized in the synthesis of advanced materials and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action for 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting sensitive hydroxyl groups from unwanted reactions. This protection is particularly useful in multi-step organic syntheses where selective deprotection is required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silyl protecting group, but with different steric and electronic properties.
Trimethylsilyl chloride: A less bulky silyl protecting group, often used for simpler protection needs.
Triisopropylsilyl chloride: Provides greater steric hindrance compared to trimethylsilyl chloride but less than tert-butyl(diphenyl)silyl chloride.
Uniqueness
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine is unique due to its combination of steric bulk and electronic properties, making it particularly resistant to acidic hydrolysis and nucleophilic attack. This makes it a valuable protecting group in complex organic syntheses where selective protection and deprotection are crucial .
Properties
CAS No. |
917486-80-7 |
|---|---|
Molecular Formula |
C23H28N2OSi |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C23H28N2OSi/c1-23(2,3)27(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-17-18-14-15-21(24)22(25)16-18/h4-16H,17,24-25H2,1-3H3 |
InChI Key |
XCGLLBVAODVVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



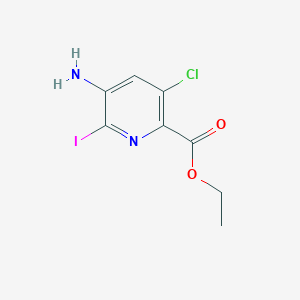
![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)
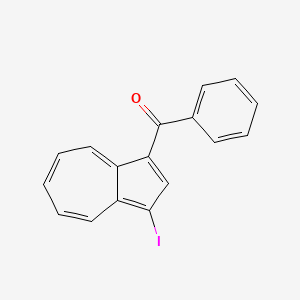

![4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-](/img/structure/B12605161.png)
![3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605168.png)
![Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12605181.png)

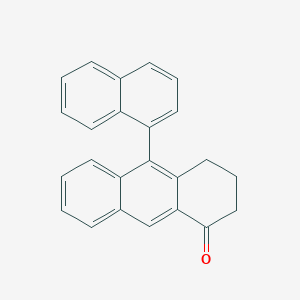
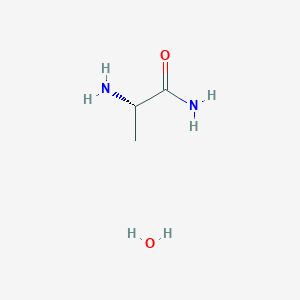
![1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid](/img/structure/B12605200.png)
![Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12605204.png)
